1-(2,2-dimethylcyclobutyl)ethan-1-amine hydrochloride, Mixture of diastereomers
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Overview
Description
1-(2,2-Dimethylcyclobutyl)ethan-1-amine hydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C8H18ClN It is characterized by the presence of a cyclobutyl ring substituted with two methyl groups and an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethylcyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors under controlled conditions.
Substitution with Methyl Groups:
Attachment of the Ethanamine Moiety: The ethanamine moiety is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the substituted cyclobutyl ring.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethylcyclobutyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine or cyclobutyl ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amines or cyclobutyl derivatives.
Scientific Research Applications
1-(2,2-Dimethylcyclobutyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylcyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethylcyclopropyl)ethan-1-amine hydrochloride: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
1-(2,2-Dimethylcyclopentyl)ethan-1-amine hydrochloride: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
1-(2,2-Dimethylcyclohexyl)ethan-1-amine hydrochloride: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
1-(2,2-Dimethylcyclobutyl)ethan-1-amine hydrochloride is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
2408975-63-1 |
---|---|
Molecular Formula |
C8H18ClN |
Molecular Weight |
163.7 |
Purity |
95 |
Origin of Product |
United States |
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